molecular formula C9H9FO3 B13567010 methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B13567010
M. Wt: 184.16 g/mol
InChI Key: BLBFLHCCPUAXDL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1

InChI Key

BLBFLHCCPUAXDL-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.